6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound is part of the isothiazolo[4,3-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic uses.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
It has been suggested that similar compounds inhibit their targets by interfering with the ph-dependent fusion in the endosome compartment . This process is mediated by the target protein and is required to initiate transcription and replication of the virus genome .
Biochemical Pathways
Compounds that inhibit cdk2, like some similar compounds do , can affect the cell cycle, particularly the transition from the G1 phase to the S phase .
Result of Action
Similar compounds have been found to significantly inhibit the growth of certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dimethylformamide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized derivative, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and used in similar research applications.
Thiadiazoles: Another class of heterocyclic compounds with diverse biological activities.
Triazolopyrimidines: Compounds with significant pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione stands out due to its unique combination of functional groups and the resulting biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various scientific research applications.
Biological Activity
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has attracted attention in pharmacological research due to its potential biological activities. This compound belongs to the thiazolo[4,3-d]pyrimidine family, which is known for its diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiazolo-pyrimidine core and a piperidine moiety. Its IUPAC name is 6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione. The molecular formula is C19H20N4O3S.
Research indicates that compounds similar to this compound exhibit their biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts cell cycle progression in cancer cells and may lead to apoptosis (programmed cell death) in certain cancer types.
Target Pathways
- CDK Inhibition : Compounds in this class have shown effectiveness in inhibiting CDK2 activity.
- Endosomal Fusion Interference : Similar compounds are suggested to interfere with pH-dependent fusion processes within endosomes, impacting cellular uptake and trafficking of various molecules.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF-7 (Breast) | 15 | Induces apoptosis |
A549 (Lung) | 20 | Cell cycle arrest at G1 phase |
HeLa (Cervical) | 12 | Significant reduction in viability |
The compound shows promise as a lead candidate for further development in anticancer therapies due to its selective toxicity towards malignant cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. Studies have indicated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are as follows:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings indicate potential applications in treating bacterial infections.
Case Studies
A recent case study explored the efficacy of this compound in combination with standard chemotherapeutics. The study involved treating MCF-7 breast cancer cells with doxorubicin alongside varying concentrations of this compound. The results demonstrated a synergistic effect that enhanced apoptosis compared to doxorubicin alone.
Properties
IUPAC Name |
6-benzyl-3-(4-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-7-9-22(10-8-12)18(25)16-14-15(21-27-16)17(24)23(19(26)20-14)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXUGJXJIDPAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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